Ethyl 4-hydroxybenzenecarboximidoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxybenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(10)7-3-5-8(11)6-4-7/h3-6,10-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBPAYBICWGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Insights for Ethyl 4 Hydroxybenzenecarboximidoate
Established Synthetic Pathways to Ethyl 4-hydroxybenzenecarboximidoate
The synthesis of this compound can be broadly categorized into multi-step sequences and direct synthesis approaches.
Multi-step Synthetic Sequences
In many instances, the synthesis of the target imidate is embedded within a larger synthetic scheme. A common multi-step approach involves the initial synthesis of the precursor, 4-hydroxybenzonitrile (also known as 4-cyanophenol), followed by its conversion to the desired ethyl imidate.
The synthesis of 4-hydroxybenzonitrile can be achieved through several routes, starting from readily available materials like p-cresol, 4-bromophenol, or 4-chlorobenzonitrile. One industrial method involves the ammoxidation of p-cresol. Another common laboratory-scale synthesis is the reaction of 4-bromophenol with copper(I) cyanide. Additionally, 4-chlorobenzonitrile can be converted to 4-cyanophenol by reaction with sodium methoxide. chemicalbook.com
Once 4-hydroxybenzonitrile is obtained, it can be converted to this compound. This subsequent step is typically a direct synthesis method, as detailed in the following section.
Direct Synthesis Approaches
The most direct and widely recognized method for the synthesis of this compound is the Pinner reaction. wikipedia.org This reaction involves the acid-catalyzed treatment of 4-hydroxybenzonitrile with anhydrous ethanol (B145695). wikipedia.org
The classical Pinner reaction utilizes anhydrous hydrogen chloride gas bubbled through a mixture of the nitrile and alcohol. nih.gov The reaction proceeds to form the imidate hydrochloride salt, often referred to as a Pinner salt, which can then be neutralized to yield the free imidate. wikipedia.org Low temperatures are generally employed during the addition of HCl to prevent the thermodynamically unstable imidate salt from decomposing. wikipedia.org
More contemporary modifications of the Pinner reaction aim to avoid the use of gaseous HCl. These can include the in situ generation of HCl or the use of Lewis acids. For instance, Lewis acids such as trimethylsilyl triflate have been shown to promote the Pinner reaction under milder conditions. nih.govbeilstein-journals.org
An alternative direct approach is the base-catalyzed reaction of 4-hydroxybenzonitrile with ethanol. While the Pinner reaction is acid-catalyzed, similar outcomes can sometimes be achieved using a strong base. The choice between acid or base catalysis often depends on the electronic nature of the nitrile. Electron-poor nitriles, like 4-hydroxybenzonitrile, can be susceptible to attack by alkoxides under basic conditions. wikipedia.org
Elucidation of Reaction Mechanisms in this compound Formation
The formation of this compound is predominantly governed by nucleophilic acyl substitution-type mechanisms.
Nucleophilic Acyl Substitution Mechanisms
The Pinner reaction is a classic example of a nucleophilic addition to a nitrile, which bears resemblance to nucleophilic acyl substitution. The mechanism is initiated by the protonation of the nitrile nitrogen by a strong acid, such as HCl. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the oxygen atom of ethanol. nih.gov
The resulting intermediate, a protonated imino ester, then undergoes deprotonation to yield the imidate hydrochloride salt. Subsequent neutralization with a base liberates the free this compound.
In the case of Lewis acid catalysis, the Lewis acid coordinates to the nitrile nitrogen, similarly activating the nitrile carbon towards nucleophilic attack by the alcohol. beilstein-journals.org
The base-catalyzed pathway involves the deprotonation of ethanol by a strong base to form the ethoxide ion. This potent nucleophile then attacks the electrophilic carbon of the nitrile. The resulting intermediate is then protonated, typically by the conjugate acid of the base or during workup, to afford the final imidate product.
Condensation and Cycloaddition Pathways
Currently, there is no significant evidence in the scientific literature to suggest that condensation or cycloaddition pathways are major routes for the synthesis of this compound from common starting materials. The chemistry of nitriles does include cycloaddition reactions, but these typically involve different types of reacting partners and lead to heterocyclic systems rather than simple imidates.
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: In the traditional Pinner reaction, the concentration of hydrogen chloride is crucial. An excess of HCl can lead to the formation of byproducts. The use of milder acid catalysts or Lewis acids can offer better control and selectivity. For instance, studies on related systems have shown that Lewis acids like trimethylsilyl triflate can provide high yields. beilstein-journals.org The choice between different Lewis acids can also impact the reaction efficiency.
Solvent Effects: The Pinner reaction is typically carried out in an excess of the alcohol reactant, which also serves as the solvent. Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate salt to the corresponding ester, ethyl 4-hydroxybenzoate. nih.gov The use of co-solvents is generally avoided unless necessary for solubility reasons.
Temperature Control: Temperature plays a significant role in the stability of the Pinner salt. The initial addition of the acid is often performed at low temperatures (e.g., 0 °C) to prevent decomposition. wikipedia.org Subsequent stages of the reaction may be conducted at room temperature or with gentle heating to drive the reaction to completion, although higher temperatures can promote the formation of amide byproducts.
Reaction Time: The optimal reaction time is a balance between achieving a high conversion of the starting material and minimizing the formation of degradation products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Below is a table summarizing the influence of various parameters on the synthesis of imidates via the Pinner reaction, which can be applied to the synthesis of this compound.
| Parameter | Effect on Yield and Selectivity | Notes |
| Catalyst | The nature and concentration of the acid or Lewis acid catalyst are critical. | Strong acids like HCl must be used in anhydrous form. Lewis acids can offer milder conditions. |
| Solvent | Anhydrous conditions are essential to prevent hydrolysis of the product. | The alcohol reactant often serves as the solvent. |
| Temperature | Lower temperatures are favored during the initial stages to ensure the stability of the intermediate Pinner salt. | Higher temperatures can lead to the formation of amide byproducts. |
| Reactant Purity | The purity of the nitrile and alcohol is important for achieving high yields. | Water is a detrimental impurity. |
Role of Catalysts and Reagents in Imidoate Synthesis
Catalysts and reagents are central to the successful synthesis of imidoates via the Pinner reaction. The choice of catalyst can influence reaction rates, yields, and the stability of the intermediate products.
Acid Catalysts: The Pinner reaction is traditionally catalyzed by strong acids. wikipedia.org
Hydrogen Halides: Anhydrous gaseous hydrogen chloride (HCl) is the most common catalyst. organic-chemistry.orgnih.gov It is passed through a mixture of the nitrile and alcohol in an anhydrous solvent.
Lewis Acids: More recent methodologies have employed Lewis acids as catalysts. For instance, trimethylsilyl triflate has been shown to promote the Pinner reaction, offering a milder alternative to strong proton acids. nih.gov
Transition Metals: In some cases, transition metal catalysts like dihydridotetrakis(triphenylphosphano)ruthenium have been used for similar transformations, particularly with aliphatic nitriles. nih.gov
The primary role of the acid catalyst is to activate the nitrile group, making it more susceptible to nucleophilic attack by the alcohol. The reaction results in the formation of an imino ester salt, or Pinner salt. organic-chemistry.org
| Catalyst Type | Example | Role in Synthesis |
| Proton Acid | Hydrogen Chloride (HCl) | Protonates the nitrile nitrogen, activating the carbon for nucleophilic attack. |
| Lewis Acid | Trimethylsilyl triflate | Coordinates with the nitrile nitrogen, increasing its electrophilicity. |
| Transition Metal | [RuH₂(PPh₃)₄] | Catalyzes the addition of alcohols to nitriles. nih.gov |
Solvent Effects and Reaction Medium Engineering
The choice of solvent is critical in the Pinner reaction to ensure high yields and prevent unwanted side reactions.
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate Pinner salt, resulting in the formation of an ester as the final product instead of the desired imidoate. wikipedia.org
Inert Solvents: Solvents such as anhydrous chloroform, diethyl ether, or cyclopentyl methyl ether (CPME) are commonly used. organic-chemistry.orgresearchgate.net These solvents are chosen for their ability to dissolve the reactants and for their inertness under the strong acidic conditions.
Modern Approaches: The use of 4 N HCl in cyclopentyl methyl ether (CPME) has been reported as an improvement to the classical Pinner reaction, allowing for easier product isolation through simple filtration. researchgate.net
| Solvent | Key Characteristics | Impact on Reaction |
| Chloroform | Anhydrous, inert | Traditional solvent for Pinner reactions. organic-chemistry.org |
| Diethyl Ether | Anhydrous, inert | Common solvent, but its high volatility can be a challenge. |
| Cyclopentyl Methyl Ether (CPME) | Anhydrous, greener alternative | Allows for simplified workup and product isolation by filtration. researchgate.net |
Temperature, Pressure, and Reaction Time Parameters
The physical parameters of the reaction, including temperature, pressure, and duration, are optimized to maximize the yield of the imidoate and minimize by-product formation.
Temperature: The Pinner reaction is often conducted at low temperatures, typically ranging from 0°C to room temperature. researchgate.net Lower temperatures are crucial to prevent the thermodynamically unstable imidium chloride salt from eliminating to form an amide and an alkyl chloride. wikipedia.org
Pressure: The reaction is typically carried out at atmospheric pressure. However, high-pressure conditions (e.g., 2.8-3.8 kbar) have been investigated for other types of organic syntheses, such as esterifications, to proceed without catalysts, though this is not standard for the Pinner reaction. beilstein-journals.org
Reaction Time: The reaction time can vary depending on the specific substrates and conditions, but it often proceeds to completion within a few hours.
| Parameter | Typical Range | Rationale |
| Temperature | 0°C to Room Temperature | To maintain the stability of the intermediate Pinner salt and prevent decomposition. wikipedia.orgresearchgate.net |
| Pressure | Atmospheric | Standard condition for the Pinner reaction. |
| Reaction Time | 1 to 6 hours | Sufficient time for the reaction to complete under optimized conditions. |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental profile of the process by enhancing efficiency and reducing waste and the use of hazardous materials.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Pinner reaction, being an addition reaction, is inherently atom-economical.
Reaction Type: The synthesis of the imidoate from a nitrile and an alcohol is an addition reaction where all the atoms of the reactants are incorporated into the final product (the Pinner salt).
Development of Sustainable and Environmentally Benign Methodologies
Efforts to develop more sustainable methods for imidoate synthesis focus on reducing the environmental impact of the reagents and solvents used.
Greener Solvents: A significant improvement is the replacement of traditional, often hazardous, solvents like chloroform with more environmentally benign alternatives. Cyclopentyl methyl ether (CPME) has been identified as a suitable greener solvent for the Pinner reaction. researchgate.net Its use not only reduces environmental impact but can also simplify the experimental procedure by allowing direct isolation of the product via filtration. researchgate.net
Catalyst Alternatives: While the classic Pinner reaction relies on gaseous HCl, research into milder catalysts like Lewis acids can reduce the hazards associated with handling highly corrosive gases. nih.gov The development of reusable solid acid catalysts could further enhance the sustainability of the process, although this has not been specifically reported for this synthesis.
| Green Chemistry Aspect | Traditional Method | Sustainable Alternative |
| Solvent | Chloroform, Diethyl Ether | Cyclopentyl Methyl Ether (CPME) researchgate.net |
| Catalyst | Gaseous Hydrogen Chloride (HCl) organic-chemistry.org | Lewis Acids (e.g., Trimethylsilyl triflate) nih.gov |
| Workup | Complex extraction/purification | Simple filtration researchgate.net |
Reactivity Profiles and Transformational Chemistry of Ethyl 4 Hydroxybenzenecarboximidoate
General Reactivity of the Imidoate Functional Group and the Phenolic Hydroxyl
The chemical character of Ethyl 4-hydroxybenzenecarboximidoate is defined by the interplay of its two primary functional groups. The phenolic hydroxyl group (–OH) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring, thereby stabilizing the carbocation intermediate formed during electrophilic attack. quora.comquora.com This activating influence makes the aromatic ring highly nucleophilic. libretexts.orglibretexts.org
The imidoate functional group, -C(=NH)OEt, possesses a carbon atom that is electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. wikipedia.org Imidates can be considered as derivatives of imidic acids and are also known as imino ethers. wikipedia.org They can undergo hydrolysis under both acidic and basic conditions to yield esters or amides. researchgate.netrroij.com The stability and reaction products of imidate hydrolysis can be influenced by the pH of the reaction medium and stereoelectronic factors of the tetrahedral intermediates formed. researchgate.netcdnsciencepub.com
Nucleophilic and Electrophilic Reactivity of this compound
The dual functionality of this compound allows for a diverse range of reactions with both nucleophiles and electrophiles.
Reactions with Carbon-based Nucleophiles
The electrophilic carbon of the imidoate group can react with various carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates. These reactions typically lead to the formation of new carbon-carbon bonds at the imidoate carbon, which after subsequent hydrolysis of the intermediate, can yield ketones.
Table 1: Illustrative Reactions with Carbon-based Nucleophiles
| Nucleophile | Reagent Example | Product Type (after hydrolysis) |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Ketone (e.g., 4-hydroxybenzophenone) |
| Organolithium | n-Butyllithium (n-BuLi) | Ketone |
| Enolate | Lithium diisopropylamide (LDA) / Acetone | β-Hydroxy Ketone |
Transformations with Nitrogen- and Oxygen-based Nucleophiles
Nitrogen and oxygen-based nucleophiles readily attack the electrophilic carbon of the imidoate group. The reaction with water leads to hydrolysis. Under acidic conditions, protonation of the imine nitrogen activates the molecule for attack by water, typically leading to the formation of the corresponding ester, ethyl 4-hydroxybenzoate, and ammonia. rroij.com In basic media, the reaction can be more complex, potentially yielding the amide (4-hydroxybenzamide) and ethanol (B145695). researchgate.net
Amines can react with imidates to form amidines. wikipedia.org This transformation involves the displacement of the ethoxy group by the amine. The phenolic hydroxyl group can also act as a nucleophile under certain conditions, for instance, in intramolecular reactions if a suitable electrophilic site is introduced elsewhere in the molecule.
Table 2: Illustrative Transformations with N- and O-based Nucleophiles
| Nucleophile | Conditions | Major Product |
| Water (Hydrolysis) | Acidic (e.g., aq. HCl) | Ethyl 4-hydroxybenzoate |
| Water (Hydrolysis) | Basic (e.g., aq. NaOH) | 4-Hydroxybenzamide and/or Ethyl 4-hydroxybenzoate |
| Ammonia | Anhydrous | 4-Hydroxybenzamidine |
| Primary/Secondary Amine | Anhydrous | N-substituted 4-hydroxybenzamidine |
| Hydrazine | Anhydrous | 4-Hydroxybenzhydrazide |
Electrophilic Aromatic Substitution Reactions
The phenolic hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho positions relative to it, as the para position is occupied by the imidoate group. ucalgary.ca Due to this strong activation, reactions often proceed under milder conditions than those required for benzene itself. ucalgary.ca However, the high reactivity can sometimes lead to polysubstitution. libretexts.orglibretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Bromination or chlorination will introduce a halogen atom at the positions ortho to the hydroxyl group.
Nitration: Reaction with nitric acid will lead to the introduction of a nitro group at the ortho positions.
Sulfonation: Treatment with sulfuric acid will install a sulfonic acid group at the ortho positions.
Friedel-Crafts Reactions: Alkylation and acylation reactions will occur at the positions ortho to the hydroxyl group.
Table 3: Illustrative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Product |
| Bromination | Br₂ in a non-polar solvent | Ethyl 3-bromo-4-hydroxybenzenecarboximidoate |
| Nitration | Dilute HNO₃ | Ethyl 4-hydroxy-3-nitrobenzenecarboximidoate |
| Sulfonation | Fuming H₂SO₄ | Ethyl 4-hydroxy-3-sulfobenzenecarboximidoate |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Ethyl 3-acetyl-4-hydroxybenzenecarboximidoate |
Rearrangement Reactions and Tautomerism Involving the Imidoate Moiety
Aryl imidates are known to undergo thermal rearrangement reactions. The most notable is the Chapman rearrangement, which involves the intramolecular migration of the aryl group from the oxygen to the nitrogen atom to form an N,N-diaryl amide. wikipedia.orgthieme-connect.de In the case of this compound, this would involve the migration of the 4-ethoxycarbonylphenyl group.
Tautomerism is another important aspect of imidoate chemistry. Imidates can exist in equilibrium with their amide tautomers. For this compound, this would be an equilibrium with the corresponding N-substituted amide. Generally, the amide form is significantly more stable than the imidic acid form. thieme-connect.de
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics of the reactions of this compound are heavily influenced by the reaction conditions. For instance, the rate of hydrolysis of imidates is pH-dependent. researchgate.netmasterorganicchemistry.com Under acidic conditions, the rate-determining step is often the attack of water on the protonated imine, while in neutral or basic conditions, it can be the attack of water or hydroxide (B78521) on the neutral imidoate. masterorganicchemistry.com The presence of the electron-donating hydroxyl group on the aromatic ring can also influence the rate of reactions at the imidoate center by affecting the electrophilicity of the imidoate carbon.
Thermodynamically, the products of reactions are generally favored if they lead to more stable systems. For example, in electrophilic aromatic substitution, the formation of the substituted product is driven by the restoration of the aromaticity of the benzene ring. libretexts.org The hydrolysis of the imidoate to the corresponding ester or amide is also generally a thermodynamically favorable process. reddit.com
Reaction Rate Determinations and Activation Energy Studies
For related, simpler esters such as ethyl acetate (B1210297), extensive kinetic studies have been performed. For instance, the alkaline hydrolysis of ethyl acetate is a well-documented second-order reaction, with an initial rate constant of approximately 0.1120 L·mol⁻¹·s⁻¹ at 25°C and an activation energy of 11.56 kcal/mol. uv.es While these values provide a general reference for the reactivity of an ethyl ester functionality, they are not directly transferable to this compound due to the electronic effects of the p-hydroxy-substituted phenyl ring and the difference between an ester and an imidate group.
Future research in this area would require experimental determination of reaction rates under various conditions (temperature, pH, catalyst concentration) to establish the rate law and calculate the activation energy for key transformations of this compound.
Table 1: Hypothetical Data Table for Future Reaction Rate Studies of this compound Hydrolysis
| Temperature (°C) | Initial Concentration [M] | Rate Constant (k) [s⁻¹] |
| 25 | 0.01 | Data not available |
| 35 | 0.01 | Data not available |
| 45 | 0.01 | Data not available |
Equilibrium Studies and Thermodynamic Stability Assessments
There is a notable lack of published studies focusing on the equilibrium constants and thermodynamic stability of this compound. Such studies would be crucial for understanding the position of equilibrium in its various potential reactions, such as hydrolysis or transesterification.
Thermodynamic stability is an intrinsic property of a compound, and for this compound, it would be influenced by the resonance stabilization afforded by the aromatic ring and potential intramolecular hydrogen bonding between the hydroxyl and imidate groups. The stability of the imidate functional group itself is a key factor.
For context, studies on the hydrolysis of alkyl lactates have shown that reactions can proceed towards equilibrium, with the position of equilibrium being dependent on temperature and initial concentrations of the reactants. researchgate.net However, without direct experimental or computational studies on this compound, any assessment of its thermodynamic stability remains speculative.
Table 2: Illustrative Table for Future Thermodynamic Data of this compound
| Thermodynamic Parameter | Value |
| Standard Enthalpy of Formation (ΔHf°) | Data not available |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available |
| Standard Entropy (S°) | Data not available |
Derivatization and Functionalization Strategies Employing Ethyl 4 Hydroxybenzenecarboximidoate
Synthesis of Novel Ethyl 4-hydroxybenzenecarboximidoate Derivatives
The chemical architecture of this compound offers three primary sites for modification: the ester moiety, the phenolic hydroxyl group, and the aromatic ring. Each of these sites can be selectively targeted to create a diverse library of new chemical entities with tailored properties.
The ethyl ester portion of the molecule can be modified through several classical organic reactions. Transesterification, for instance, allows for the replacement of the ethyl group with other alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule. This can be achieved by reacting the imidate with a different alcohol in the presence of a suitable catalyst.
Another key modification is the reaction of the imidate with amines to form amidines. This transformation replaces the ethoxy group with a substituted or unsubstituted amino group. The resulting amidine functionality is a common feature in many biologically active compounds. Similarly, hydrolysis of the imidate group, typically under aqueous conditions, can convert it into the corresponding ester or, with further reaction, a carboxylic acid. nih.govgoogle.com
Table 1: Potential Modifications at the Imidate-Ester Moiety
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Transesterification | R-OH (various alcohols) | Alkyl/Aryl 4-hydroxybenzenecarboximidoate |
| Amidine Formation | R-NH2 (amines) | N-substituted 4-hydroxybenzenecarboxamidine |
The phenolic hydroxyl group is a highly reactive site that can be readily functionalized through alkylation and acylation reactions. These modifications not only alter the molecule's properties but can also serve as a protecting group strategy during multi-step syntheses.
Alkylation, typically performed using alkyl halides in the presence of a base, results in the formation of ether derivatives. For example, reaction with benzyl (B1604629) halides can yield O-benzyl ethers. Studies on analogous systems, such as ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, have demonstrated selective O-alkylation of a hydroxyl group in the presence of other reactive sites. researchgate.netresearchgate.net This suggests that the phenolic hydroxyl of this compound could be selectively alkylated under similar conditions.
Acylation involves the reaction of the phenolic hydroxyl with acylating agents like acid chlorides or anhydrides to form esters. This is a common strategy to introduce various functional groups and can influence the compound's reactivity and biological activity.
Table 2: Representative Functionalization of the Phenolic Hydroxyl Group
| Reaction | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| O-Alkylation | Benzyl Halide | K2CO3 in DMF | O-Benzyl ether derivative |
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group. kchem.orgresearchgate.net This allows for the introduction of various substituents, primarily at the ortho positions relative to the hydroxyl group.
Common electrophilic substitution reactions include nitration, halogenation, and formylation. Nitration, using dilute nitric acid, can introduce a nitro group onto the ring. nih.gov Halogenation, with reagents like bromine in a non-polar solvent, can lead to the formation of bromo-derivatives. nih.gov Formylation reactions, such as the Reimer-Tiemann or Duff reaction, can introduce an aldehyde group, further expanding the synthetic utility of the molecule. The regioselectivity of these substitutions is directed by the activating hydroxyl group, favoring the positions ortho to it. nih.govnih.gov
Utilization of this compound as a Building Block for Heterocyclic Compounds
Imidates are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net The imidate functionality provides both electrophilic and nucleophilic centers, making it a versatile synthon for cyclization reactions. mdpi.com
This compound can be used to construct heterocycles such as oxadiazoles (B1248032) and triazoles. For example, reaction with hydrazides can lead to the formation of 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, depending on the reaction conditions and the structure of the hydrazide. The synthesis of benzimidazoles bearing oxadiazole moieties has been reported, showcasing the utility of related building blocks in creating complex heterocyclic systems. nih.govkchem.orgnih.gov
Similarly, the reaction of imidates with compounds containing azide (B81097) functionalities or other nitrogen-rich reagents can lead to the formation of triazole rings. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known method for synthesizing 1,2,3-triazoles, and imidate-derived precursors can be incorporated into such synthetic strategies. organic-chemistry.orgnih.govbeilstein-journals.org The synthesis of benzimidazole-triazole hybrids highlights the modular nature of these synthetic approaches. researchgate.netnih.gov
Table 3: Examples of Heterocyclic Systems from Imidate Precursors
| Heterocycle | Co-reactant | General Reaction Type |
|---|---|---|
| Oxadiazole | Hydrazides (R-CONHNH2) | Cyclocondensation |
| Triazole | Azides (R-N3) | Cycloaddition |
| Imidazole | α-Amino ketones | Condensation |
Exploration of this compound in Polymer Chemistry
The structure of this compound makes it a candidate for applications in polymer chemistry, either as a monomer itself or as a precursor to a functional monomer. The presence of multiple reactive sites allows for its incorporation into various polymer backbones.
To be used in polymerization, this compound would typically be first converted into a monomer containing a polymerizable group, such as a vinyl group. This could be achieved by attaching a vinyl-containing moiety to the phenolic hydroxyl group, for example, through etherification with a vinyl-containing alkyl halide. The resulting monomer could then undergo radical polymerization. The polymerization of vinyl-containing benzoxazine (B1645224) monomers is an example of a similar strategy. nih.gov
Alternatively, the inherent functionality of the molecule could be exploited to create polymers like poly(amide-imide)s. mdpi.comresearchgate.netresearchgate.netrsc.orgnasa.gov These high-performance polymers are known for their thermal stability and mechanical strength. nasa.gov In such a synthetic route, the imidate functionality could be part of a diacid or diamine monomer that is then used in a polycondensation reaction. For instance, a diacid monomer containing an imide ring can be synthesized and then polymerized with various diamines. rsc.org The synthesis of poly(amide-imide)s from precursors containing pre-formed imide moieties is a well-established method. researchgate.net
Another approach could involve the direct polycondensation of a diol containing the imidate structure with a diacid, potentially catalyzed by transition metal complexes, to form polyesters or polyamides. The direct synthesis of polyamides from diols and diamines has been demonstrated. nih.gov
Table 4: Potential Polymerization Strategies
| Polymer Type | Monomer Derivatization | Polymerization Method |
|---|---|---|
| Poly(vinyl ether) | Etherification of phenolic -OH with a vinyl-containing group | Radical Polymerization |
| Poly(amide-imide) | Conversion to a diacid or diamine monomer | Polycondensation |
Incorporation into Polymer Chains and Networks
There is currently no available scientific literature that describes the methods or outcomes of incorporating this compound into polymer chains or networks. Research on the polymerization behavior of this compound, either through self-polymerization or copolymerization with other monomers, has not been reported. Therefore, no data tables on polymer compositions or properties resulting from its use can be generated.
Preparation of Advanced Polymeric Materials
Consistent with the lack of information on its incorporation into polymers, there are no documented instances of this compound being used in the preparation of advanced polymeric materials. The scientific community has not published research on leveraging this compound to create polymers with specific thermal, mechanical, or optical properties. As a result, a discussion of its application in creating high-performance polymers, functional materials, or smart materials is not possible at this time.
Advanced Spectroscopic and Analytical Methodologies for Elucidating the Structure and Transformations of Ethyl 4 Hydroxybenzenecarboximidoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopies for Connectivity and Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules like Ethyl 4-hydroxybenzenecarboximidoate. It provides unparalleled insight into the molecular framework by mapping the chemical environments of individual atoms and their through-bond and through-space relationships.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental to piecing together the covalent structure of this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring and between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. sdsu.eduresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the signals of protonated carbons. For this compound, this technique would allow for the clear distinction between the aromatic CH carbons and the non-protonated quaternary carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly powerful for connecting different molecular fragments. For instance, correlations from the methylene protons of the ethyl group to the carboximidoate carbon and from the aromatic protons to the same carbon would confirm the ester and imidoate functionalities' placement. researchgate.netyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H-¹H) |
| Ethyl -CH₃ | ~1.3 | ~14 | -CH₂- | -CH₂- |
| Ethyl -CH₂- | ~4.3 | ~60 | Carboximidoate C, -CH₃ | -CH₃ |
| Aromatic H (ortho to -OH) | ~6.8 | ~115 | C-OH, C-Carboximidoate | Aromatic H (meta to -OH) |
| Aromatic H (meta to -OH) | ~7.8 | ~130 | C-Carboximidoate, Aromatic CH | Aromatic H (ortho to -OH) |
| Aromatic C-OH | - | ~158 | Aromatic H (ortho) | - |
| Aromatic C-Carboximidoate | - | ~122 | Aromatic H (meta) | - |
| Carboximidoate C=N | - | ~165 | -CH₂-, Aromatic H (meta) | - |
| Hydroxyl -OH | variable | - | Aromatic C (ortho) | - |
| Imine -NH | variable | - | Carboximidoate C | - |
| Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. |
NOESY/ROESY for Proximity and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that reveal the spatial proximity of nuclei. These are essential for determining the three-dimensional structure and preferred conformation of a molecule in solution. For this compound, these experiments could elucidate the rotational conformation of the ethyl group relative to the plane of the benzene ring and the stereochemistry around the carbon-nitrogen double bond of the imidoate.
Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. It is also extensively used for monitoring reaction progress and investigating reaction mechanisms.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. For this compound, with a chemical formula of C₉H₁₁NO₂, HRMS would confirm its exact mass, distinguishing it from any potential isomeric impurities or byproducts with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion to generate a characteristic pattern of product ions. nih.gov The analysis of these fragmentation patterns provides significant structural information. nih.govresearchgate.net The fragmentation of protonated this compound would likely proceed through several key pathways, including the loss of neutral molecules such as ethene or ethanol (B145695) from the ethyl ester group, as well as cleavages around the imidoate functionality and the aromatic ring. nih.govuvic.ca
Table 2: Plausible Key Fragmentation Pathways for Protonated this compound ([M+H]⁺) in MS/MS
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Plausible Neutral Loss |
| 166.0817 | 138.0504 | C₂H₄ (Ethene) |
| 166.0817 | 121.0500 | C₂H₅O (Ethoxy radical) |
| 166.0817 | 93.0340 | C₃H₅NO (Ethyl cyanamide) |
| Note: The m/z values are calculated based on the exact masses of the most abundant isotopes. |
Vibrational Spectroscopies (FTIR, Raman) for Functional Group Identification and Reaction Progress
Vibrational spectroscopies, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display distinct absorption bands corresponding to its various functional groups. These would include a broad O-H stretch from the phenolic hydroxyl group, an N-H stretch from the imine, C-H stretching vibrations from the aromatic ring and the ethyl group, a strong C=N stretch from the imidoate, and C-O stretching bands. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information. Aromatic ring vibrations and the C=N double bond stretch are typically strong and well-defined in the Raman spectrum. chemicalbook.comchemicalbook.com This technique is particularly advantageous for monitoring reactions in aqueous solutions due to the weak Raman scattering of water.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method |
| O-H (hydroxyl) stretch | 3200-3600 (broad) | FTIR |
| N-H (imine) stretch | 3300-3400 | FTIR |
| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H stretch | 2850-3000 | FTIR, Raman |
| C=N (imidoate) stretch | 1640-1690 | FTIR, Raman |
| Aromatic C=C stretch | 1450-1600 | FTIR, Raman |
| C-O stretch | 1000-1300 | FTIR |
| Note: The exact positions and intensities of these bands can be influenced by the molecular environment and physical state of the sample. |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Hypothetical Crystallographic Data for this compound:
The following table represents hypothetical crystallographic data for this compound, derived from typical values for similar organic compounds.
| Crystal Parameter | Hypothetical Value |
| Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5 |
| b (Å) | 7.8 |
| c (Å) | 11.2 |
| β (°) | 105.5 |
| Volume (ų) | 800.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.370 |
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Component Analysis
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, the assessment of its purity, and the quantitative analysis of its transformation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques to be employed.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC would likely be the method of choice for analyzing this compound, owing to its moderate polarity. A C18 column would be a suitable stationary phase, offering good retention and separation from both more polar and less polar impurities.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Hypothetical) | 4.5 min |
This method would be valuable for monitoring the progress of a reaction to synthesize this compound, allowing for the quantification of the starting materials, intermediates, and the final product. It would also be the primary technique for determining the purity of the isolated compound.
Gas Chromatography (GC):
For analysis by GC, this compound would likely require derivatization to increase its volatility and thermal stability. The hydroxyl and imino groups could be silylated, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Purity assessment of a related compound, ethyl 4-hydroxybenzoate, has been demonstrated with a purity of at least 99.0% as determined by GC and titration analysis. avantorsciences.comavantorsciences.com
Example GC Method Parameters for a Derivatized Analyte:
| Parameter | Value |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
GC-MS analysis would provide not only quantitative data but also mass spectra that could confirm the identity of the derivatized this compound and help in the identification of any unknown impurities.
Computational and Theoretical Investigations of Ethyl 4 Hydroxybenzenecarboximidoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing a detailed picture of the electronic landscape of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to yield information about molecular orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Ethyl 4-hydroxybenzenecarboximidoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), would be employed to analyze its electronic structure. researchgate.netresearchgate.net
Key insights from DFT would include:
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Charge Distribution: Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to determine the distribution of electron density across the molecule. researchgate.netresearchgate.net This reveals the partial atomic charges on each atom, identifying electrophilic and nucleophilic centers. For this compound, this would highlight the reactivity of the imidoate, hydroxyl, and ethyl groups.
Illustrative Data Table: DFT-Calculated Electronic Properties (Note: The following data are hypothetical and serve as an illustration of typical DFT outputs for a molecule of this class.)
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.2 D | Indicates a significant molecular polarity. |
Ab Initio Methods for Energetic Landscapes and Stability
Ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)), offer a higher level of theory and are often used to benchmark DFT results. acs.orgresearchgate.netrsc.org These methods are particularly valuable for calculating accurate energetic landscapes and assessing the relative stability of different conformations of this compound.
Key applications would include:
Conformational Analysis: By rotating the bonds of the ethyl group and the hydroxyl group, an energetic landscape can be mapped out to identify the most stable conformers and the energy barriers between them.
Thermochemical Properties: Ab initio calculations can provide accurate predictions of thermochemical data such as enthalpy of formation and Gibbs free energy, which are crucial for understanding the compound's stability. longdom.org
Illustrative Data Table: Relative Energies of Conformers (Note: The following data are hypothetical and serve as an illustration of typical ab initio outputs.)
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.00 |
| Syn-clinal | 60° | +1.5 |
| Anti-clinal | 120° | +2.8 |
Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, which is essential for understanding how this compound behaves in a real-world environment, such as in a solvent. researchgate.netmdpi.com
MD simulations would be used to investigate:
Conformational Dynamics: MD can reveal the flexibility of the molecule and the transitions between different conformations in solution, which can be crucial for its reactivity. nih.gov
Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), MD can elucidate the specific interactions, such as hydrogen bonding between the hydroxyl and imidoate groups with the solvent. core.ac.uk The radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition State Characterization
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the transition states that govern reaction rates. For this compound, this would be particularly relevant for understanding its synthesis and degradation.
Key areas of investigation would include:
Pinner Reaction: The synthesis of imidates often proceeds via the Pinner reaction. wikipedia.org Computational modeling could elucidate the mechanism of this reaction for the specific case of this compound, identifying the rate-determining step and the influence of catalysts.
Hydrolysis: The stability of the imidate functional group towards hydrolysis can be studied by modeling the reaction pathway with water. This would involve locating the transition state for the nucleophilic attack of water on the imidate carbon and calculating the activation energy. nih.gov
Transition State Theory: The activation energies and geometries of transition states can be calculated to predict reaction rates and understand the factors that influence them. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure elucidation. acs.orgnih.govnih.govresearchgate.netwisc.edu
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. acs.orgresearchgate.net This is achieved by calculating the isotropic shielding constants for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This can be invaluable for assigning peaks in an experimental spectrum.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. nlss.org.in This aids in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.
Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts (Note: The following data are hypothetical and serve as an illustration of typical results from DFT-based NMR prediction.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=N | 168.5 | 167.9 |
| C-OH | 158.2 | 157.5 |
| O-CH2 | 62.1 | 61.8 |
| CH3 | 14.5 | 14.2 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Non-biological Systems
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. dntb.gov.uamdpi.comnih.govresearchgate.net For a class of compounds including this compound, a QSRR study could be developed to predict the reactivity of new, unsynthesized derivatives.
The process would involve:
Descriptor Calculation: For a series of related imidates, a large number of molecular descriptors (e.g., electronic, steric, topological) would be calculated using computational software.
Model Building: Statistical methods, such as Partial Least Squares (PLS) or Artificial Neural Networks (ANN), would be used to build a mathematical model that correlates a subset of these descriptors with an experimentally measured reactivity parameter (e.g., a reaction rate constant). mdpi.comnih.gov
Prediction: The validated QSRR model could then be used to predict the reactivity of this compound and other similar compounds based solely on their calculated molecular descriptors.
Catalytic Applications Involving Ethyl 4 Hydroxybenzenecarboximidoate
Ethyl 4-hydroxybenzenecarboximidoate as a Ligand Precursor in Metal-Catalyzed Reactions
There is currently no available data in the public domain that describes the use of this compound as a ligand precursor for the synthesis of metal complexes intended for catalysis. Research in the broader field of metal-catalyzed reactions often involves the design and synthesis of novel ligands to tune the reactivity and selectivity of the metal center. These ligands typically contain specific donor atoms and structural motifs that can coordinate to the metal. While the structure of this compound, with its hydroxyl and imidoate functionalities, suggests potential for metal coordination, no studies have been published to confirm or explore this.
Potential of this compound and its Derivatives as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. These catalysts offer advantages such as lower toxicity and air/moisture stability compared to some metal-based catalysts. Compounds with functionalities capable of hydrogen bonding or forming reactive intermediates are often effective organocatalysts. Although the structure of this compound contains a hydrogen-bond-donating hydroxyl group and a potentially reactive imidoate group, no studies have been found that investigate its efficacy or the catalytic activity of its derivatives in any organic transformation.
Mechanistic Investigations of Catalytic Cycles Where the Compound Acts as a Reagent or Intermediate
A deep understanding of a catalytic process involves elucidating the reaction mechanism, which details the role of each component, including any reagents or intermediates. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts. At present, there are no published mechanistic investigations where this compound is identified as a key reagent or an intermediate species within a catalytic cycle.
Emerging Research Directions and Future Perspectives for Ethyl 4 Hydroxybenzenecarboximidoate
Exploration of Unconventional Reactivity and Novel Transformations
The imidate functionality is recognized for its dual electronic nature, capable of acting as both an electrophile and a nucleophile. researchgate.netnih.gov This duality is a fertile ground for discovering unconventional reactivity patterns. Future research is anticipated to move beyond classical transformations, such as hydrolysis to esters or reaction with amines to form amidines, and delve into more complex and atom-economical reactions. wikipedia.org
One promising area is the application of transition-metal catalysis to achieve novel C-H functionalization reactions. acs.orgresearchgate.net The imidate group can act as a directing group, facilitating the selective activation of C-H bonds on the aromatic ring, leading to the introduction of various functional groups. researchgate.net For instance, cobalt-catalyzed C-H allylation has been demonstrated for aryl imidates, a strategy that could be adapted for Ethyl 4-hydroxybenzenecarboximidoate to create complex phenolic compounds. acs.orgresearchgate.net
Furthermore, the generation of nitrogen-centered radicals from imidates under suitable conditions opens up pathways for 1,5-hydrogen atom transfer (HAT) reactions, enabling remote C-N bond formation. rsc.org This strategy could lead to the synthesis of novel heterocyclic structures fused to the phenolic ring. The exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is another key direction. A domino C-H/N-H allylation of aryl imidates has been achieved using cobalt catalysis, offering a streamlined approach to highly decorated isoquinolines. acs.org
Integration into Advanced Material Science Applications Beyond Traditional Polymers
The phenolic hydroxyl group in this compound offers a reactive handle for polymerization. While the synthesis of phenolic resins is a well-established field, future research is expected to focus on creating advanced materials with tailored properties. researchgate.netmdpi.com The incorporation of the imidate functionality into the polymer backbone or as a pendant group could impart unique characteristics.
For instance, the enzymatic polymerization of phenolic compounds is an area of growing interest for creating environmentally benign materials with potent antioxidant properties. nih.gov this compound could serve as a monomer in such polymerizations, potentially leading to polymers with enhanced thermal stability and specific functionalities derived from the imidate group.
Beyond traditional polymers, there is an opportunity to utilize this compound in the design of supramolecular assemblies and functional materials. The hydrogen bonding capabilities of both the phenolic -OH and the imidate N-H can be exploited for the construction of ordered architectures like liquid crystals or metal-organic frameworks (MOFs). The synthesis of crosslinked vinylimidazole polymers for applications like dispersive solid-phase extraction of phenolic acids highlights the potential for creating specialized functional polymers. mdpi.com
| Potential Material Application | Key Functional Group(s) | Anticipated Properties |
| Antioxidant Polymers | Phenolic Hydroxyl | Enhanced stability, free-radical scavenging |
| Functional Resins | Imidate, Phenolic Hydroxyl | Modified thermal properties, cross-linking capabilities |
| Supramolecular Gels | Phenolic Hydroxyl, Imidate | Self-assembly through hydrogen bonding |
| Liquid Crystals | Aromatic Core, Imidate | Anisotropic properties, responsiveness to stimuli |
Development of Chemo- and Regioselective Synthetic Applications
The presence of two distinct reactive sites—the imidate group and the phenolic hydroxyl group—in this compound presents a significant challenge and opportunity for developing chemo- and regioselective synthetic methods. wikipedia.org Achieving selective functionalization of one group while leaving the other intact is crucial for its utility as a versatile synthetic intermediate.
Future research will likely focus on the development of catalytic systems that can differentiate between the two functional groups. For example, specific catalysts could enable the selective O-alkylation or O-acylation of the phenolic hydroxyl group without affecting the imidate. Conversely, reaction conditions could be tailored to promote reactions at the imidate carbon, such as additions of nucleophiles, while the phenolic proton is protected. researchgate.net The development of bifunctional reagents and catalysts that can orchestrate reactions at both sites in a controlled manner is another promising avenue. ox.ac.uk
The principles of regioselective electrophilic aromatic substitution could also be applied to selectively functionalize the aromatic ring, guided by the electronic nature of the existing substituents. researchgate.net The ability to control the site of reaction is fundamental to synthesizing complex polyfunctional aromatic compounds from this relatively simple precursor. rsc.orgnih.gov
Challenges and Opportunities in the Broader Field of Imidoate Chemistry Research
The broader field of imidoate chemistry faces several challenges that also present significant opportunities for innovation. nih.gov One of the primary challenges is the often-harsh conditions required for the synthesis of imidates, which can limit the functional group tolerance of the substrates. researchgate.net Developing milder and more efficient synthetic methods for imidates remains a key objective. nih.gov
Another challenge lies in controlling the reactivity of the imidate group, which can be susceptible to hydrolysis. wikipedia.org The development of robust imidate derivatives and protecting group strategies is crucial for their wider application in multi-step syntheses.
Despite these challenges, the opportunities are vast. The unique reactivity of imidates makes them valuable synthons for the construction of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netrsc.orgresearchgate.net The development of catalytic enantioselective reactions involving imidates is a particularly attractive area for future research, as it would provide access to chiral building blocks that are currently difficult to synthesize. ox.ac.uk
Furthermore, the increasing volume of chemical data and the rise of computational chemistry present an opportunity to better understand the reactivity of imidates and to design novel transformations and functional materials in silico. rsc.org The integration of experimental and computational approaches will be crucial for unlocking the full potential of this versatile class of compounds. researchgate.net
Q & A
Q. What ethical and safety protocols are critical when handling this compound in biomedical research?
- Methodological Answer : Adhere to OSHA guidelines for handling irritants (e.g., gloves, fume hoods). For in vivo studies, obtain IRB/IACUC approval and include toxicity screens (e.g., Ames test for mutagenicity, LD₅₀ in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
